molecular formula C20H31ClO B2451420 Arachidonoyl chloride

Arachidonoyl chloride

Cat. No.: B2451420
M. Wt: 322.9 g/mol
InChI Key: NTBLHFFUSJRJQO-DOFZRALJSA-N
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Description

Arachidonoyl chloride is a derivative of arachidonic acid. It has been used as an intermediate in the synthesis of arachidonic acid derivatives.

Mechanism of Action

Target of Action

Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .

Mode of Action

This compound’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .

Biochemical Pathways

This compound is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .

Pharmacokinetics

It is known that anandamide and 2-ag, which are synthesized from this compound, are both synthesized on demand and have a short-lived transmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

Biological Activity

Arachidonoyl chloride, a derivative of arachidonic acid, is a significant compound in biological research due to its involvement in various biochemical pathways and its role as a precursor for endocannabinoids. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and implications in health and disease.

Target of Action
this compound primarily interacts with enzymes and proteins involved in the synthesis of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These compounds are crucial agonists for cannabinoid receptors, which play significant roles in various physiological processes including pain modulation, appetite regulation, and inflammation.

Biochemical Pathways
The compound is integral to the biosynthesis of endocannabinoids. For instance, 2-AG is synthesized from diacylglycerol via phospholipase C and diacylglycerol lipase, while AEA is produced through the action of N-acylphosphatidylethanolamine-specific phospholipase D. Both endocannabinoids are rapidly degraded by enzymes such as monoacylglycerol lipase (for 2-AG) and fatty acid amide hydrolase (for AEA), indicating their short-lived nature in physiological contexts.

Cellular Effects

Role in Cellular Processes
this compound has been shown to influence various cellular processes by modulating receptor activity and enzyme functions. It acts as an intermediate in synthesizing arachidonic acid derivatives, which are essential for producing eicosanoids—bioactive lipids that mediate inflammatory responses and other physiological functions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is synthesized on demand within cells, leading to rapid changes in signaling pathways. Its metabolites, AEA and 2-AG, exhibit short half-lives, necessitating precise regulation for effective physiological responses.

Case Studies

  • Endocannabinoid Signaling
    A study highlighted the role of N-arachidonoylethanolamide (AEA) in energy balance regulation among dairy cows. The administration of AEA increased plasma triglyceride concentrations without affecting body weight or feed intake during early lactation, suggesting its potential role in lipid metabolism .
  • Lipid Metabolism
    Research on Lpcat3 demonstrated that this enzyme is crucial for incorporating arachidonic acid into membrane phospholipids. The absence of Lpcat3 led to significant reductions in arachidonoyl phospholipid species, impacting lipid transport and lipoprotein production. This finding underscores the importance of arachidonoyl derivatives in maintaining lipid homeostasis .
  • Neurotransmission Modulation
    This compound has also been implicated in modulating acetylcholine signaling through its derivative, arachidonoylcholine. This compound was shown to inhibit acetylcholine receptors and cholinesterases, suggesting a role as an endogenous modulator within the nervous system .

Summary Table of Biological Activities

Activity Description
Endocannabinoid Synthesis Precursor for AEA and 2-AG; involved in pain modulation and appetite regulation
Inflammatory Response Produces eicosanoids that mediate inflammation and vascular responses
Lipid Metabolism Regulation Influences triglyceride synthesis and lipid transport through incorporation into phospholipids
Neurotransmitter Modulation Acts as an inhibitor of acetylcholine receptors; influences synaptic transmission

Scientific Research Applications

Synthesis of Bioactive Compounds

Arachidonoyl chloride serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those related to the endocannabinoid system. It is primarily used to synthesize:

  • Anandamide (N-arachidonoylethanolamine) : A key endocannabinoid that interacts with cannabinoid receptors.
  • 2-Arachidonoylglycerol : Another important endocannabinoid involved in various physiological processes.

The synthesis typically involves the reaction of this compound with ethanolamine or glycerol under controlled conditions, leading to the formation of these bioactive lipids, which are essential for modulating pain, inflammation, and neuroprotection.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds derived from this compound. For instance, N-arachidonoyl-serine (an analog) has demonstrated significant neuroprotective properties following traumatic brain injury. It was shown to activate pathways such as ERK and Akt phosphorylation, which are critical for cell survival and anti-apoptotic responses .

Case Study: Neuroprotection Mechanism

  • Study Design : Mice subjected to controlled cortical impact (CCI) were treated with N-arachidonoyl-serine.
  • Findings : The treatment led to reduced neuronal death and improved functional recovery through modulation of signaling pathways associated with cell survival .

Cardiovascular Research

This compound is also instrumental in cardiovascular research due to its involvement in endothelial function and vasodilation. Studies indicate that derivatives like N-arachidonoyl-serine enhance vasorelaxation responses in human brain endothelial cells by activating cannabinoid receptors and influencing cytoskeletal dynamics .

Data Table: Effects on Endothelial Cells

TreatmentAbsolute Fluorescence IntensityPercent Change from Control (%)P-value
Control15.34--
N-arachidonoyl-serine14.290-
N-arachidonoyl-serine + ET-117.2820.9P<0.001
N-arachidonoyl-serine + CB1 Antagonist16.2713.9NS
N-arachidonoyl-serine + CB2 Antagonist18.4329.0P<0.0001

This table summarizes the effects of N-arachidonoyl-serine on endothelial cell function, demonstrating its potential as a therapeutic agent for cardiovascular diseases .

Role in Lipid Metabolism

This compound is implicated in lipid metabolism through its influence on phospholipid remodeling and lipoprotein production. The enzyme Lpcat3 has been identified as critical for incorporating arachidonic acid into membrane phospholipids, affecting triglyceride secretion and overall lipid homeostasis .

Case Study: Lipid Metabolism Implications

  • Objective : To understand the role of Lpcat3 in arachidonoyl phospholipid production.
  • Results : Knockout studies revealed that Lpcat3 deficiency led to significant alterations in lipid composition within liver membranes, indicating its importance in maintaining normal lipid metabolism and potentially providing insights into treating hyperlipidemias .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

Arachidonoyl chloride undergoes nucleophilic acyl substitution, where the chloride leaving group is replaced by nucleophiles (e.g., water, alcohols, amines). Key reactions include:

Hydrolysis

Reaction with water produces arachidonic acid:

C20H31COCl+H2OC20H31COOH+HCl\text{C}_{20}\text{H}_{31}\text{COCl} + \text{H}_2\text{O} \rightarrow \text{C}_{20}\text{H}_{31}\text{COOH} + \text{HCl}

This reaction is rapid under aqueous conditions due to the high electrophilicity of the carbonyl carbon .

Esterification

Alcohols react to form arachidonoyl esters:

C20H31COCl+R-OHC20H31COOR+HCl\text{C}_{20}\text{H}_{31}\text{COCl} + \text{R-OH} \rightarrow \text{C}_{20}\text{H}_{31}\text{COOR} + \text{HCl}

Pyridine is often added to neutralize HCl, driving the reaction to completion .

Amide Formation

Primary or secondary amines yield arachidonoyl amides:

C20H31COCl+R2NHC20H31CONR2+HCl\text{C}_{20}\text{H}_{31}\text{COCl} + \text{R}_2\text{NH} \rightarrow \text{C}_{20}\text{H}_{31}\text{CONR}_2 + \text{HCl}

This reaction is critical for synthesizing lipid-conjugated probes in biochemical studies .

Reduction Reactions

This compound can be reduced to arachidonaldehyde or arachidonol, depending on the reagent:

Reagent Product Conditions
LiAlH(Ot-Bu)₃ArachidonaldehydeLow-temperature (-78°C)
LiAlH₄Arachidonol (C₂₀H₃₂O)Anhydrous ether, 0°C

The high reactivity of the acyl chloride allows selective reduction before competing aldehyde reactions occur .

Grignard Reagents

Grignard reagents add twice to this compound, forming tertiary alcohols:

C20H31COCl+2RMgXC20H31C(OR)2MgXH2OC20H31COH(R)2\text{C}_{20}\text{H}_{31}\text{COCl} + 2 \text{RMgX} \rightarrow \text{C}_{20}\text{H}_{31}\text{C(OR)}_2\text{MgX} \xrightarrow{\text{H}_2\text{O}} \text{C}_{20}\text{H}_{31}\text{COH(R)}_2

This proceeds via a ketone intermediate .

Gilman Reagents (Organocuprates)

Organocuprates selectively yield ketones without further addition:

C20H31COCl+R2CuLiC20H31COR+RCu+LiCl\text{C}_{20}\text{H}_{31}\text{COCl} + \text{R}_2\text{CuLi} \rightarrow \text{C}_{20}\text{H}_{31}\text{COR} + \text{RCu} + \text{LiCl}

The diminished nucleophilicity of cuprates prevents over-reaction, making this method ideal for synthesizing arachidonoyl-derived ketones .

Nucleophilic Substitution Mechanism

  • Nucleophilic Attack: A nucleophile (e.g., water, amine) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: A transient alkoxide intermediate forms.

  • Leaving Group Expulsion: Chloride is ejected, restoring the carbonyl group .

Organocuprate Mechanism

  • Oxidative π-Complex Formation: Copper coordinates with the carbonyl oxygen.

  • Chloride Activation: Lithium ions stabilize the leaving chloride.

  • Reductive Elimination: A C–C bond forms between the cuprate’s alkyl group and the acyl carbon .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing arachidonoyl chloride, and how can purity be ensured?

this compound is typically synthesized via the reaction of arachidonic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Purification : Urea complexation and silver nitrate fractionation (for arachidonic acid enrichment prior to derivatization) can achieve >90% purity .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming identity and purity. For new batches, compare spectral data with literature values (e.g., δ 5.3–5.4 ppm for polyunsaturated protons in NMR) .
  • Handling : Due to its hydrolytic sensitivity, reactions should be conducted under anhydrous conditions (argon atmosphere) and solvents dried over molecular sieves .

Q. What are the primary applications of this compound in experimental biochemistry?

this compound is widely used to synthesize bioactive lipid derivatives, such as:

  • Endocannabinoids : Enzymatic coupling with ethanolamine produces anandamide (arachidonoyl ethanolamide), a cannabinoid receptor ligand .
  • Fluorescent probes : Conjugation with fluorophores (e.g., BODIPY) enables lipid trafficking studies in cellular membranes .
  • Phospholipid analogs : Used to study membrane dynamics and signaling pathways involving arachidonic acid .

Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?

Conflicting data (e.g., melting points, solubility) may arise from variations in purity or analytical methods. Mitigation strategies include:

  • Cross-referencing with authoritative databases like NIST Chemistry WebBook .
  • Validating methods using standardized protocols (e.g., HPLC with UV detection at 210 nm for lipid analysis) .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of arachidonoyl ethanolamide using this compound?

Key parameters for enzymatic efficiency:

  • Solvent system : Non-polar solvents like hexane improve lipase (e.g., Novozym 435) activity and reduce hydrolysis .
  • Molar ratios : A 1:3 molar ratio of ethanolamine to this compound maximizes yield (>88%) .
  • Temperature : Reactions at 45–50°C balance enzyme stability and reaction kinetics .
  • Data validation : Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC) or LC-MS .

Q. What experimental design considerations are critical for studying this compound’s reactivity in lipid bilayers?

  • Model systems : Use unilamellar vesicles (LUVs) or supported lipid bilayers (SLBs) to mimic native membranes .
  • Kinetic assays : Employ stopped-flow fluorometry to measure acyl transfer rates .
  • Control experiments : Include non-reactive analogs (e.g., saturated acyl chlorides) to isolate polyunsaturation effects .

Q. How can researchers resolve contradictions in reported biological activities of arachidonoyl-derived compounds?

Discrepancies (e.g., receptor binding affinity) may stem from:

  • Isomer purity : Cis/trans isomerization during synthesis alters bioactivity. Use chiral columns (HPLC) to verify stereochemistry .
  • Cell-specific metabolism : Test compounds in multiple cell lines (e.g., HEK293 vs. neuronal cells) and use metabolic inhibitors (e.g., PMSF for esterases) .
  • Data normalization : Express results relative to internal standards (e.g., deuterated anandamide for LC-MS) .

Q. Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration data, in supplementary materials .
  • Data presentation : Use tables to compare purification yields (Example below) and avoid redundant figures .
Purification Method Arachidonic Acid Purity (%)Yield (%)Reference
Urea complexation78.427.6
Silver nitrate fractionation90.780.4
  • Ethical compliance : For studies involving human-derived tissues, ensure protocols align with institutional review board (IRB) standards, including participant selection criteria and informed consent documentation .

Q. Key Citations

  • Synthesis and characterization:
  • Analytical methods:
  • Experimental design:

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBLHFFUSJRJQO-DOFZRALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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